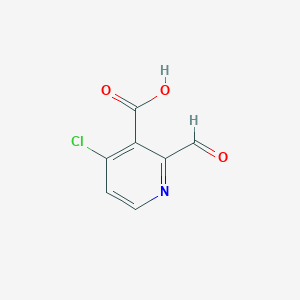

4-Chloro-2-formylnicotinic acid

Description

Significance of Halogenated Pyridine (B92270) Carboxylic Acid Scaffolds in Chemical Research

The introduction of halogens onto the pyridine carboxylic acid framework significantly impacts the molecule's electronic properties and reactivity. Halogen atoms, through their inductive and resonance effects, can modulate the acidity of the carboxylic acid group and influence the susceptibility of the pyridine ring to nucleophilic or electrophilic attack. This makes halogenated pyridine carboxylic acids valuable intermediates in the synthesis of more complex molecules. nih.govosti.gov For instance, the presence of a chlorine atom can dramatically alter the biological properties of bioactive molecules, making these scaffolds of great interest in drug discovery. nih.gov

Furthermore, the carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, which are fundamental to the construction of intricate molecular architectures. acs.org The ability to selectively introduce and modify halogen substituents allows chemists to systematically explore the structure-activity relationships of new compounds. nih.gov

Overview of Formyl Group Utility in Synthetic Organic Chemistry

The formyl group (-CHO), the defining feature of aldehydes, is a highly versatile functional group in organic synthesis. fiveable.metcichemicals.com Its carbonyl carbon is electrophilic, making it a prime target for nucleophilic attack in a wide array of reactions, including aldol (B89426) condensations and Wittig reactions, which are crucial for forming new carbon-carbon bonds. tcichemicals.com

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing a gateway to other important classes of organic compounds. tcichemicals.com Reductive amination of the formyl group offers an efficient route to amines. tcichemicals.com This versatility makes formyl-containing compounds, or aldehydes, essential building blocks for synthesizing complex organic molecules. tcichemicals.com The introduction of a formyl group onto an aromatic or heteroaromatic ring, a process known as formylation, is a key strategy for elaborating molecular structures. nih.govwisdomlib.org

Structural Context of 4-Chloro-2-formylnicotinic Acid within Nicotinic Acid Derivatives

Nicotinic acid, also known as vitamin B3 or niacin, is a pyridine-3-carboxylic acid. mdpi.comebi.ac.uk Its derivatives have been extensively studied and have shown a wide range of biological activities. mdpi.comnih.govontosight.ai The structure of this compound places it firmly within this family of compounds.

Specifically, this compound is a derivative of nicotinic acid that has been modified at two positions on the pyridine ring. A chlorine atom is substituted at the 4-position, and a formyl group is present at the 2-position. This unique combination of a halogen, a carboxylic acid, and a formyl group on a pyridine scaffold suggests a molecule with a rich and varied chemical reactivity, making it a potentially valuable intermediate in the synthesis of novel compounds.

The molecular formula of this compound is C7H4ClNO3, and its molecular weight is 185.56 g/mol . bldpharm.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C7H4ClNO3 | 185.56 | Pyridine ring, Carboxylic acid at C3, Chlorine at C4, Formyl at C2 |

| Nicotinic acid | C6H5NO2 | 123.11 | Pyridine ring, Carboxylic acid at C3 |

| 4-Chloronicotinic acid | C6H4ClNO2 | 157.55 | Pyridine ring, Carboxylic acid at C3, Chlorine at C4 |

| 6-Chloro-4-formylnicotinic acid | C7H4ClNO3 | 185.56 | Pyridine ring, Carboxylic acid at C3, Chlorine at C6, Formyl at C4 |

This table is generated based on available data and is for illustrative purposes.

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClNO3 |

|---|---|

Molecular Weight |

185.56 g/mol |

IUPAC Name |

4-chloro-2-formylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H4ClNO3/c8-4-1-2-9-5(3-10)6(4)7(11)12/h1-3H,(H,11,12) |

InChI Key |

GCLUJVIMEFKJKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)O)C=O |

Origin of Product |

United States |

Computational and Theoretical Investigations of 4 Chloro 2 Formylnicotinic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical reactivity of molecules. nih.govscispace.com For 4-Chloro-2-formylnicotinic acid, DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, can be employed to optimize the molecular geometry and compute a range of electronic properties. nih.govdergipark.org.tr

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. In the MEP map of a nicotinic acid derivative, regions of negative potential (typically colored red) are concentrated around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. Conversely, regions of positive potential (blue) highlight areas susceptible to nucleophilic attack. scispace.com For this compound, the most negative potentials would be expected on the oxygen atoms of the carboxyl and formyl groups, as well as the pyridine (B92270) nitrogen, marking them as key centers for interaction. dergipark.org.tr

Further analysis using Fukui functions helps to pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govdergipark.org.tr These calculations, combined with global reactivity descriptors, offer a comprehensive picture of the molecule's chemical behavior.

Table 1: Calculated Electronic Properties of Halogen-Substituted Nicotinic Acid Derivatives (Illustrative Data based on DFT B3LYP/6-311G(d,p) level calculations)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) | Hardness (η) |

| 2-Chloronicotinic acid | -7.45 | -2.15 | 5.30 | 4.80 | 2.65 |

| 6-Chloronicotinic acid | -7.51 | -2.09 | 5.42 | 4.80 | 2.71 |

| 5-Bromonicotinic acid | -7.38 | -2.33 | 5.05 | 4.86 | 2.53 |

This table presents representative data for related compounds to illustrate the typical values obtained from quantum chemical calculations. Data is conceptually derived from findings in studies on halogenated nicotinic acids. nih.govdergipark.org.tr

Molecular Modeling and Conformational Analysis

The biological activity and chemical reactivity of a molecule are profoundly influenced by its three-dimensional shape. ethz.ch this compound possesses conformational flexibility due to the rotation around the single bonds connecting the formyl and carboxylic acid groups to the pyridine ring. Molecular modeling and conformational analysis are employed to identify the most stable conformations and the energy barriers between them. mdpi.com

A common technique is to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. For this compound, the key dihedral angles would be C3-C2-C=O (formyl group) and C3-C4-C=O (carboxylic acid group). The analysis would reveal whether the syn or anti orientation of the C=O bond relative to the ring nitrogen is preferred for each substituent and how these preferences are influenced by potential intramolecular hydrogen bonding or steric hindrance from the adjacent chloro group.

The results of such an analysis can be summarized by identifying the low-energy conformers and the transition states that separate them. This information is crucial for understanding how the molecule might bind to a receptor site or how it approaches a reactant in a chemical reaction. State-of-the-art quantum chemical methods can compute the structures and relative energies of these conformers with high accuracy. ethz.ch

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C2-C=O) | Dihedral Angle (N1-C4-C=O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~0° (syn) | ~180° (anti) | 0.00 |

| 2 | ~180° (anti) | ~180° (anti) | +1.5 |

| 3 | ~0° (syn) | ~0° (syn) | +2.8 |

| 4 | ~180° (anti) | ~0° (syn) | +4.2 |

This table is a hypothetical representation to illustrate the output of a conformational analysis. The values are based on general principles of steric and electronic interactions in substituted pyridines.

Reaction Mechanism Studies of Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify intermediates, locate transition state structures, and calculate activation energies, providing a detailed, step-by-step view of how a reaction proceeds. d-nb.info

A key reaction for modifying this compound would be nucleophilic aromatic substitution at the C4 position, replacing the chloro group. Theoretical studies on the synthesis of related 2-(arylamino)nicotinic acid derivatives from 2-chloronicotinic acid have shown that such reactions can proceed via a two-step mechanism. d-nb.info The first step involves the addition of the nucleophile to the pyridine ring, forming a high-energy intermediate (a Meisenheimer-like complex). The second step is the elimination of the chloride ion to restore the aromaticity of the ring, yielding the final product. d-nb.info

DFT calculations can be used to determine the Gibbs free energy profile of this entire process. This allows for the identification of the rate-determining step (the one with the highest activation energy) and provides insights into how catalysts, solvents, or changes in substituents might affect the reaction rate and outcome. d-nb.infomdpi.com

Table 3: Illustrative Energy Profile for a Nucleophilic Substitution Reaction on a Chloronicotinic Acid Derivative

| Species | Description | Calculated Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Chloronicotinic Acid + Nucleophile | 0.0 |

| Transition State 1 | Formation of Intermediate | +25.4 |

| Intermediate | Meisenheimer-like Complex | +15.8 |

| Transition State 2 | Elimination of Chloride | +18.2 |

| Products | Substituted Nicotinic Acid + Cl⁻ | -10.5 |

This table is based on the mechanism described for the synthesis of flunixin (B1672893) and serves as an example of a theoretical reaction energy profile. d-nb.info

Structure-Reactivity Relationships from a Theoretical Perspective

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.netbenthamdirect.com Theoretical descriptors, derived from computational chemistry, are frequently used in QSAR models because they can quantify various aspects of a molecule's electronic and steric character. researchgate.netakjournals.com

For a series of derivatives of this compound, QSAR studies could be used to predict their potential as, for example, enzyme inhibitors or antimicrobial agents. A model would be built by calculating a range of descriptors for each derivative and then using statistical methods to find the best correlation with the experimentally measured activity.

Relevant descriptors for nicotinic acid derivatives include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges. dergipark.org.tr

Steric/Topological Descriptors: Molecular weight, molecular volume, and various topological indexes (e.g., Balaban index, Wiener index) that describe molecular size, shape, and branching. researchgate.netakjournals.com

Lipophilicity Descriptors: The partition coefficient (log P), which can be calculated computationally, is crucial for predicting how a molecule will behave in a biological system. akjournals.com

Successful QSAR models can guide the synthesis of new derivatives by predicting which structural modifications are most likely to enhance the desired activity. researchgate.net

Table 4: Example of Descriptors Used in QSAR Analysis of Nicotinic Acid Derivatives

| Derivative Series | Property/Activity | Key Descriptors | Correlation Coefficient (r) |

| Nicotinic Acid Esters | Lipophilicity (RM0) | AlogPs (Calculated log P) | 0.9858 |

| Nicotinic Acid Esters | Lipophilicity (RM0) | Topological Index (¹B) | 0.9850 |

| Nicotinic Acid Hydrazides | Antimycobacterial Activity | Electronic Energy, Dipole Moment | 0.85-0.95 (multi-target model) |

This table summarizes findings from QSAR studies on various nicotinic acid derivatives, demonstrating the strong correlations that can be found between theoretical descriptors and experimental properties. benthamdirect.comakjournals.com

4 Chloro 2 Formylnicotinic Acid As a Key Synthetic Intermediate

Utilization in the Construction of Complex Heterocyclic Systems

The reactivity of 4-chloro-2-formylnicotinic acid makes it an excellent starting material for the synthesis of complex heterocyclic systems. The presence of the aldehyde and carboxylic acid groups allows for a range of cyclization reactions, while the chloro substituent can be a site for nucleophilic substitution or cross-coupling reactions.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a key application of this compound. The aldehyde and carboxylic acid functionalities can react with a variety of bifunctional nucleophiles to construct fused heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyridopyridazinone derivatives. Similarly, condensation with ureas or thioureas can yield fused pyrimidine (B1678525) or thiopyrimidine systems.

These ring-closing reactions are often facilitated by the strategic positioning of the reactive groups on the pyridine (B92270) ring, which favors intramolecular cyclization. The specific reaction conditions, such as the choice of solvent, temperature, and catalyst, can be tailored to direct the reaction towards the desired product.

Table 1: Examples of Annulation Reactions with this compound

| Reactant | Resulting Heterocyclic System |

| Hydrazine Hydrate | Pyrido[2,3-d]pyridazin-5(6H)-one |

| Thiourea | Thieno[2,3-b]pyridine-2-carboxamide |

| Ethylenediamine | 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine |

Beyond simple annulation reactions, this compound serves as a fundamental building block for the assembly of more complex polycyclic compounds. The initial heterocyclic system formed from this intermediate can be further elaborated through subsequent reactions. The chlorine atom at the 4-position is particularly useful in this regard, as it can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the introduction of additional rings and functional groups, leading to the creation of intricate, multi-ring structures.

The aldehyde group can also be a handle for further transformations, such as Wittig reactions or aldol (B89426) condensations, to extend the carbon framework before a final cyclization step to form a polycyclic architecture.

Precursor in the Synthesis of Advanced Organic Materials

The unique electronic and structural features of the nicotinic acid framework make this compound an interesting precursor for the synthesis of advanced organic materials. While specific research in this area is emerging, the potential applications are significant. The pyridine ring, being an electron-deficient system, can be incorporated into polymers or macrocycles designed for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The reactivity of the functional groups allows for the incorporation of this building block into larger conjugated systems. For example, the aldehyde group can be used in polymerization reactions, such as polycondensation with diamines, to form polyimines. The chloro-substituent offers a site for post-polymerization modification, enabling the fine-tuning of the material's properties.

Table 2: Potential Applications of Materials Derived from this compound

| Material Type | Potential Application |

| Conjugated Polymers | Organic Electronics |

| Functional Dyes | Sensing and Imaging |

| Metal-Organic Frameworks (MOFs) | Gas Storage and Catalysis |

Intermediacy in the Synthesis of Biologically Active Compounds

Derivatives of nicotinic acid are prevalent in many biologically active compounds. This compound serves as a key intermediate in the synthesis of various molecular scaffolds that are of interest in medicinal chemistry. The ability to construct complex heterocyclic and polycyclic systems from this starting material allows for the generation of diverse libraries of compounds for screening.

The synthesis of such compounds often involves the initial reaction of the aldehyde and carboxylic acid groups to form a core heterocyclic structure. This core is then further functionalized, often utilizing the reactivity of the chlorine atom, to introduce substituents that can modulate the molecule's properties. It is important to note that while this compound is a precursor to molecules with potential biological relevance, this article does not discuss any specific biological activities or clinical data. The focus remains solely on the chemical synthesis and the role of this compound as a synthetic intermediate.

Analytical and Spectroscopic Characterization Techniques for 4 Chloro 2 Formylnicotinic Acid Focus on Methodology, Not Specific Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 4-Chloro-2-formylnicotinic acid. Both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecule's connectivity.

Methodology: For ¹H NMR analysis, the compound is typically dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), with a small amount of tetramethylsilane (B1202638) (TMS) added as an internal standard (δ 0.00 ppm). rsc.orgpressbooks.pub The spectrum reveals distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal provides information about the electronic environment of the proton. For instance, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. stackexchange.com The aldehyde proton signal would also be found downfield, generally between 9 and 10 ppm. The two aromatic protons on the pyridine (B92270) ring would appear in the aromatic region (typically 7-9 ppm) and would likely show splitting patterns (e.g., doublets) due to coupling with each other.

¹³C NMR spectroscopy, often performed on the same sample, provides information on the carbon skeleton. The spectrum shows a distinct signal for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the aldehyde functional groups are characteristically found at the most downfield positions (typically >160 ppm). The sp²-hybridized carbons of the pyridine ring would resonate in the 120-160 ppm range, with their exact shifts influenced by the attached substituents (chlorine, formyl, and carboxyl groups). chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Methodological Parameters

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

|---|---|---|

| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |

| Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

| Expected Proton Regions | >10 ppm (Carboxylic Acid), 9-10 ppm (Aldehyde), 7-9 ppm (Aromatic) | N/A |

| Expected Carbon Regions | N/A | >160 ppm (Carbonyls), 120-160 ppm (Aromatic) |

| Information Gained | Proton environment, connectivity (via coupling) | Carbon skeleton, number of unique carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Methodology: In a typical Electron Ionization (EI) mass spectrometry experiment, the sample is vaporized and bombarded with a high-energy electron beam (usually 70 eV). uni-saarland.de This process removes an electron, creating a positively charged molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight. Due to the presence of a chlorine atom, the molecular ion peak will be accompanied by a characteristic M+2 peak, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The molecular ion, being energy-rich, undergoes fragmentation, breaking into smaller, charged fragments and neutral molecules. These fragments are separated by the mass analyzer and detected, producing a mass spectrum. The fragmentation pattern is predictable and provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely include the loss of the formyl group (CHO, 29 u), the hydroxyl group from the carboxylic acid (OH, 17 u), the entire carboxyl group (COOH, 45 u), or a chlorine atom (Cl, 35/37 u). miamioh.edu Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) may also be used, which typically result in less fragmentation and a more prominent molecular ion or protonated molecule [M+H]⁺ peak. uni-saarland.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify the functional groups present in this compound and to study its electronic properties, respectively.

Methodology: Infrared (IR) Spectroscopy: In this technique, the sample is irradiated with infrared light, causing vibrations of the molecular bonds at specific frequencies. The resulting absorption spectrum provides a fingerprint of the functional groups present. For analysis, the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet. up.ac.za Key expected absorption bands for this compound include a very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. Two distinct C=O (carbonyl) stretching bands are anticipated: one for the carboxylic acid (around 1680-1710 cm⁻¹) and another for the aldehyde (around 1700-1760 cm⁻¹). ekb.eg Additionally, C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method involves passing UV or visible light through a dilute solution of the compound and measuring the absorbance at different wavelengths. The solvent must be transparent in the region of interest (e.g., ethanol, methanol, or water). up.ac.za The substituted pyridine ring, along with the carbonyl groups of the aldehyde and carboxylic acid, act as chromophores. These groups absorb UV light, promoting electrons from lower energy orbitals to higher energy orbitals (e.g., π→π* and n→π* transitions). msu.edu The resulting spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λ_max) that are characteristic of the compound's conjugated system. researchgate.netresearchgate.net

Table 2: Expected Spectroscopic Features

| Technique | Functional Group | Expected Absorption Region |

|---|---|---|

| IR Spectroscopy | Carboxylic Acid (O-H stretch) | 2500-3300 cm⁻¹ (broad) |

| Aldehyde/Carboxylic Acid (C=O stretch) | 1680-1760 cm⁻¹ | |

| Aromatic Ring (C=C/C=N stretch) | 1400-1600 cm⁻¹ | |

| Chloroalkane (C-Cl stretch) | < 800 cm⁻¹ | |

| UV-Vis Spectroscopy | Conjugated π-system | ~200-400 nm (λ_max) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. It provides exact bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

Methodology: The first and often most challenging step is to grow a high-quality single crystal of the compound, typically by slow evaporation of a solvent from a saturated solution. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic beam of X-rays. bioscience.fi As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.

This diffraction data is collected as the crystal is rotated. The positions and intensities of these spots are used to calculate an electron density map of the molecule. By fitting the known atoms of the molecule into this map, a complete three-dimensional model is constructed. d-nb.info This model reveals the exact spatial arrangement of every atom in the molecule and how the individual molecules pack together in the crystal lattice, often revealing details about intermolecular forces such as hydrogen bonding between the carboxylic acid groups or other weak interactions. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes for 4-chloro-2-formylnicotinic acid is a critical area for future research. Current methods may rely on harsh reagents or generate significant waste. Future approaches should prioritize the use of readily available, renewable starting materials and environmentally benign catalysts. rub.de For instance, exploring biocatalytic methods or processes that utilize carbon monoxide as a C1 building block could offer more sustainable alternatives. rub.de The goal is to devise synthetic pathways that are not only efficient and high-yielding but also minimize environmental impact, aligning with the principles of green chemistry.

A key challenge lies in the selective functionalization of the pyridine (B92270) ring. Research into novel catalytic systems, potentially involving earth-abundant metals, could lead to more direct and atom-economical routes. Furthermore, investigating one-pot or tandem reaction sequences, where multiple transformations occur in a single reaction vessel, could significantly improve process efficiency and reduce waste generation.

Exploration of Chemo-, Regio-, and Stereoselective Transformations

The inherent reactivity of the aldehyde, carboxylic acid, and chloro-substituted pyridine core of this compound presents a rich landscape for exploring selective chemical transformations. Future research should focus on developing methods that can precisely control the outcome of reactions at these functional groups.

Chemo-, Regio-, and Stereoselectivity in Transformations

| Transformation Type | Key Challenge | Potential Approach |

| Chemoselectivity | Differentiating between the aldehyde and carboxylic acid functionalities. | Development of orthogonal protecting group strategies or selective catalysts. |

| Regioselectivity | Controlling reactions at specific positions on the pyridine ring. | Utilizing directing groups or tailored catalysts to favor substitution at desired sites. |

| Stereoselectivity | Achieving high enantiomeric or diastereomeric excess in reactions involving the creation of new chiral centers. | Employing chiral catalysts, auxiliaries, or biocatalytic methods. mdpi.com |

A significant area of interest is the development of catalytic systems that can achieve high levels of selectivity. nih.gov For example, the use of specific Lewis acids could influence the regioselectivity of nucleophilic additions to the pyridine ring. chemrxiv.org Moreover, the application of organocatalysis and biocatalysis holds promise for achieving high stereoselectivity in transformations of derivatives of this compound. mdpi.com

Applications in Advanced Material Science

The unique structural features of this compound make it a promising candidate for the synthesis of novel materials with advanced properties. oatext.comopenaccessjournals.com The pyridine nitrogen and the carboxylic acid group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity, catalytic activity, or luminescence, with potential applications in gas storage, separation, and sensing.

Furthermore, the aromatic and polar nature of the molecule suggests its potential use in the development of organic electronic materials. By incorporating it into larger conjugated systems, it may be possible to create materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Research in this area would involve the synthesis and characterization of new derivatives and polymers containing the this compound motif and the investigation of their structure-property relationships. openaccessjournals.com

Integration into Flow Chemistry and Automation for Scalable Synthesis

To unlock the full potential of this compound and its derivatives, the development of scalable and efficient synthetic methods is paramount. Integrating synthesis into flow chemistry and automated platforms offers a powerful solution to this challenge. wiley-vch.deuclm.es Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, provides numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up by simply running the system for longer periods. vapourtec.comrsc.org

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. syrris.com This not only accelerates the pace of research but also allows for the rapid generation of libraries of derivatives for structure-activity relationship studies. The combination of flow chemistry and automation would enable the efficient and reproducible production of this compound and its analogs on a larger scale, making them more accessible for various applications. uclm.es

Expanding the Derivative Library for Structure-Property Relationship Studies

A systematic expansion of the derivative library of this compound is crucial for understanding how structural modifications influence its chemical and physical properties. By systematically altering the substituents on the pyridine ring and modifying the aldehyde and carboxylic acid functionalities, researchers can generate a diverse collection of compounds.

This expanded library would be invaluable for establishing comprehensive structure-property relationships. For example, in medicinal chemistry, it could lead to the identification of new drug candidates with improved efficacy and selectivity. In materials science, it could facilitate the discovery of new materials with optimized electronic, optical, or catalytic properties. High-throughput screening methods, coupled with computational modeling, can be employed to efficiently evaluate the properties of the newly synthesized derivatives and guide the design of next-generation compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.